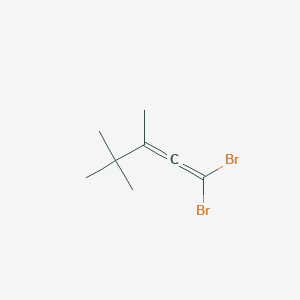
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is an organic compound characterized by the presence of two bromine atoms and a diene structure. This compound is part of the broader class of dibromoalkenes, which are known for their reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene can be synthesized through the bromination of 3,4,4-trimethylpenta-1,2-diene. The reaction typically involves the addition of bromine (Br₂) to the diene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The diene structure allows for further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes or alkynes.
Addition: Formation of tetrabromo compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a good leaving group, facilitating substitution and elimination reactions. The diene structure allows for conjugation and resonance stabilization, influencing its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dibromo-3,4,4-trimethylpentane
- 1,1-Dibromo-3,4,4-trimethylbutane
- 1,1-Dibromo-3,4,4-trimethylhexane
Uniqueness: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is unique due to its diene structure, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bonds allows for additional types of chemical reactions, such as electrophilic addition, which are not possible with saturated dibromo compounds.
Eigenschaften
CAS-Nummer |
31857-85-9 |
|---|---|
Molekularformel |
C8H12Br2 |
Molekulargewicht |
267.99 g/mol |
InChI |
InChI=1S/C8H12Br2/c1-6(5-7(9)10)8(2,3)4/h1-4H3 |
InChI-Schlüssel |
CMZZKTIQZNQJET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C(Br)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


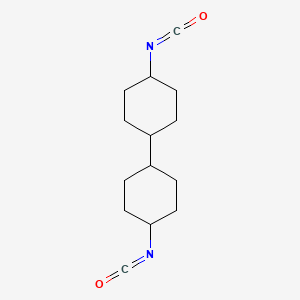
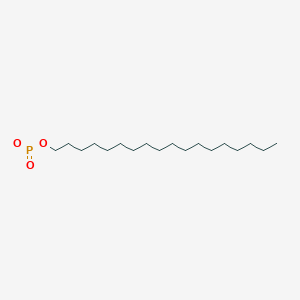
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
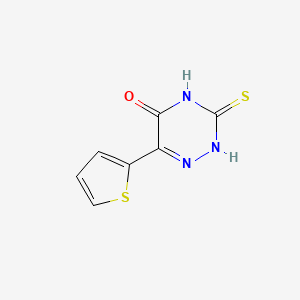
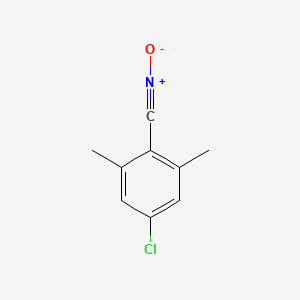
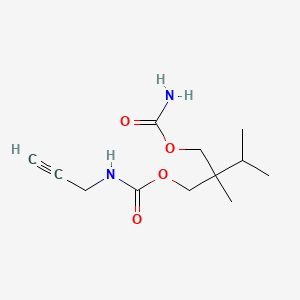

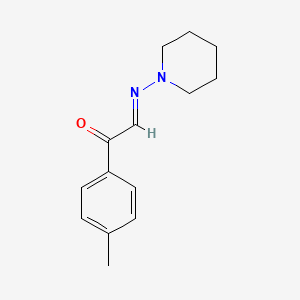
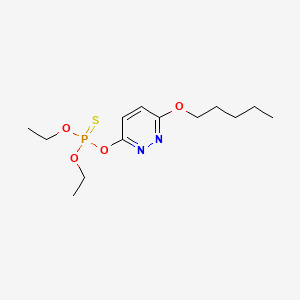

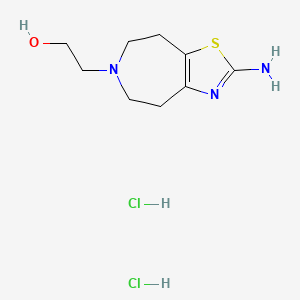
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
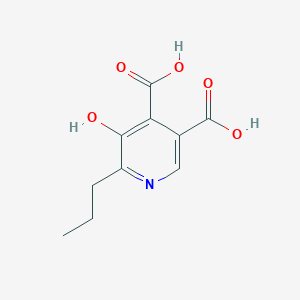
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
